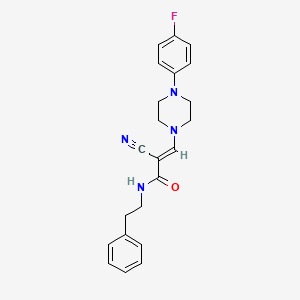

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c23-20-6-8-21(9-7-20)27-14-12-26(13-15-27)17-19(16-24)22(28)25-11-10-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBOZOBACQYORK-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acrylamide moiety can be introduced via a Michael addition reaction, where the cyano group is added to the acrylamide precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of less toxic reagents and solvents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological receptors.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as altered neurotransmitter release or receptor activation .

Comparison with Similar Compounds

Similar Compounds

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine ring and fluorophenyl group, but with different substituents on the triazine ring.

1-(4-Fluorophenyl)piperazine: A simpler compound with only the piperazine and fluorophenyl groups.

Uniqueness

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is unique due to its combination of the piperazine ring, fluorophenyl group, and phenethylacrylamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Biological Activity

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant case studies.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₅ |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 338422-39-2 |

| Melting Point | 150–152 °C |

The compound is reported to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a cannabinoid receptor modulator, specifically targeting the CB1 receptor. Research indicates that compounds with similar structures exhibit selective binding to CB1 over CB2 receptors, which is crucial for developing therapeutic agents with reduced side effects.

Pharmacological Studies

- CB1 Receptor Binding : The compound's analogs have shown promising results in binding affinity studies. For instance, a related compound demonstrated a Ki value of 220 nM for CB1 receptors, indicating significant potential for modulating cannabinoid signaling pathways .

- Anorectic Activity : Some studies suggest that compounds with similar piperazine scaffolds may possess anorectic properties, making them candidates for anti-obesity treatments. These effects are attributed to the inverse agonist activity at the CB1 receptor, which can suppress appetite .

- Neuropharmacological Effects : Research has indicated that compounds like this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .

Case Studies

- Study on Cannabinoid Modulators : A study published in a peer-reviewed journal highlighted the efficacy of piperazine-based analogs in modulating CB1 receptor activity. The findings suggest that these compounds could be developed into therapeutic agents with fewer central side effects compared to first-generation CB1 antagonists .

- In Vivo Studies : Additional research involving animal models has shown that similar compounds can influence weight loss and metabolic parameters, supporting their potential use in obesity management .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 4-(4-fluorophenyl)piperazine and acrylonitrile derivatives.

- Step 2: Introduction of the phenethyl group via amide coupling using reagents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) .

- Intermediate Characterization: NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm regioselectivity and purity. For example, the (E)-configuration is validated by NOE correlations in NMR .

Q. What structural features dictate the compound’s pharmacological activity?

- Methodological Answer:

- The 4-fluorophenyl-piperazine moiety enhances binding to serotonin/dopamine receptors, as shown in analogs with similar substituents .

- The cyano-acrylamide backbone improves metabolic stability and membrane permeability compared to non-cyano derivatives .

- Conformational analysis via DFT calculations (e.g., Gaussian09) predicts optimal binding poses for target receptors .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

- Methodological Answer:

- HPLC-PDA (≥95% purity) with a C18 column and acetonitrile/water gradient.

- Elemental Analysis (C, H, N) confirms stoichiometry.

- X-ray crystallography (if crystals are obtainable) using SHELX software for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

- Methodological Answer:

- Comparative Assays: Perform radioligand displacement studies (e.g., 5-HT₁A vs. D₂ receptors) under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

- Molecular Dynamics Simulations: Use GROMACS to model receptor-ligand interactions over 100 ns trajectories, identifying key residues (e.g., Asp116 in 5-HT₁A) that influence binding discrepancies .

Q. What computational strategies optimize the compound’s bioavailability without compromising activity?

- Methodological Answer:

- QSAR Modeling: Train models with datasets from PubChem/BindingDB to correlate logP, polar surface area (PSA), and IC₅₀ values.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the phenethylamide chain to enhance solubility, as demonstrated in related acrylamides .

Q. How should in vivo studies be designed to evaluate neuropharmacological effects?

- Methodological Answer:

- Rodent Models: Use forced swim (FST) and tail suspension (TST) tests for antidepressant screening. Administer doses (10–50 mg/kg, i.p.) with vehicle controls.

- Microdialysis: Monitor extracellular serotonin/dopamine levels in the prefrontal cortex post-administration (HPLC-ECD detection) .

Q. What strategies address low yields in the final coupling step of synthesis?

- Methodological Answer:

- Reaction Optimization: Screen bases (e.g., DIPEA vs. Et₃N) and solvents (DMF vs. THF) to improve acrylamide formation.

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 80°C, as validated for structurally similar compounds .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

- Methodological Answer:

- Core Modifications: Replace the 4-fluorophenyl group with 2,3-dichlorophenyl (see ) to assess halogen effects on affinity.

- Bioisosteres: Substitute the cyano group with nitro or trifluoromethyl to evaluate electronic effects on receptor binding .

Tables of Key Data

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

| Derivative | 5-HT₁A | D₂ | Reference |

|---|---|---|---|

| Target Compound | 12.3 | 45.7 | |

| 4-Chlorophenyl Analog | 8.9 | 32.1 | |

| Non-Cyano Analog | 28.4 | >100 |

Table 2: Synthetic Yield Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Room Temp, 24h | DCM | Et₃N | 35 |

| 80°C, 2h (Microwave) | DMF | DIPEA | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.